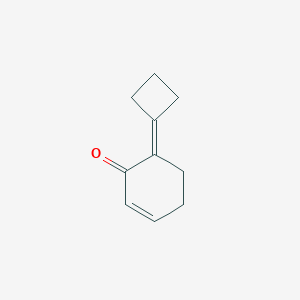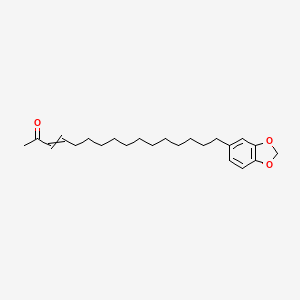
16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one is an organic compound characterized by the presence of a benzodioxole ring attached to a hexadec-3-en-2-one chain. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one typically involves the coupling of a benzodioxole derivative with a hexadec-3-en-2-one precursor. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the aromatic ring and the aliphatic chain .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often requires stringent control of temperature, pressure, and reagent concentrations to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hexadec-3-en-2-one chain to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can facilitate substitution reactions on the aromatic ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
科学研究应用
16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole ring can engage in π-π interactions with aromatic amino acids in proteins, while the aliphatic chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 16-(1,3-Benzodioxol-5-yl)-2-hexadecanone
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
- 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one
Uniqueness
16-(2H-1,3-Benzodioxol-5-yl)hexadec-3-en-2-one is unique due to its specific combination of a benzodioxole ring and a hexadec-3-en-2-one chain. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
828263-40-7 |
|---|---|
分子式 |
C23H34O3 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
16-(1,3-benzodioxol-5-yl)hexadec-3-en-2-one |
InChI |
InChI=1S/C23H34O3/c1-20(24)14-12-10-8-6-4-2-3-5-7-9-11-13-15-21-16-17-22-23(18-21)26-19-25-22/h12,14,16-18H,2-11,13,15,19H2,1H3 |
InChI 键 |
GLEWZPUZTYZURE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CCCCCCCCCCCCCC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
![N-{[(3,4-Dichlorophenyl)methyl]carbamoyl}-L-isoleucyl-L-valine](/img/structure/B14221777.png)
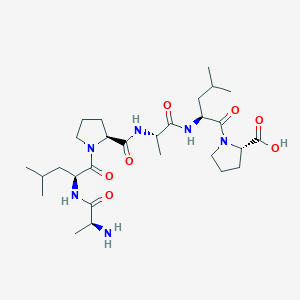
![tert-Butyl [(1S)-3-oxo-1-phenylbutyl]carbamate](/img/structure/B14221788.png)
![Diethyl [1-(methylselanyl)-1-(methylsulfanyl)ethyl]phosphonate](/img/structure/B14221792.png)
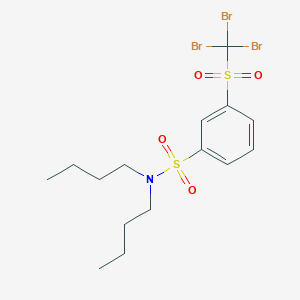
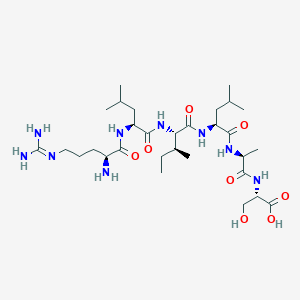
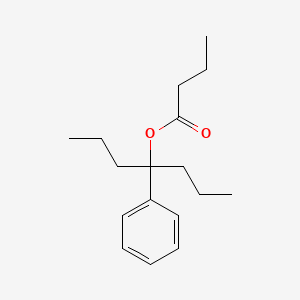
![5-[2-(2-Fluorophenoxy)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14221814.png)
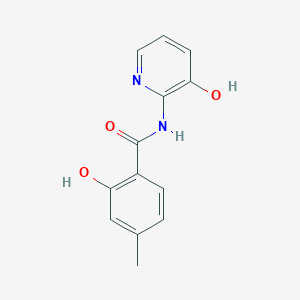

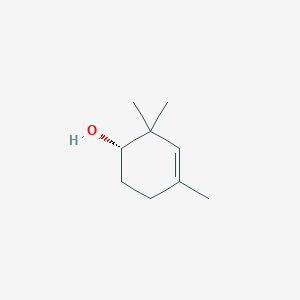
![N'-[5-(4-Bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B14221835.png)
